molecular formula C19H20N4O4S B10809535 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide

Cat. No.: B10809535
M. Wt: 400.5 g/mol
InChI Key: USKRCXAJLLKQDJ-UHFFFAOYSA-N
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Description

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Biological Activity

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 3-methylquinoxalin-2(1H)-one with dimethylsulfamoyl chloride and appropriate acylating agents. The process is characterized by the following steps:

  • Dissolution : 3-Methylquinoxalin-2(1H)-one is dissolved in a suitable solvent (e.g., dimethylformamide).
  • Addition of Reagents : Dimethylsulfamoyl chloride and an acylating agent such as 2-chloro-N-(p-tolyl)acetamide are added.
  • Reflux : The mixture is refluxed to facilitate the reaction.
  • Precipitation : Upon completion, water is added to precipitate the product.
  • Purification : The product is filtered, dried, and recrystallized from an appropriate solvent.

2.1 Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives containing quinoxaline moieties have been reported to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Properties

The anticancer potential of related compounds has been explored through various in vitro studies. For example, similar quinoxaline derivatives demonstrated cytotoxic effects against cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves apoptosis induction and cell cycle arrest.

2.3 Enzyme Inhibition

Enzyme inhibition studies reveal that compounds similar to this compound can act as potent inhibitors of enzymes like tyrosinase, which is relevant for conditions such as hyperpigmentation and melanoma . Kinetic studies have shown competitive inhibition patterns, suggesting potential therapeutic applications in dermatological treatments.

3.1 In Vitro Studies on Anticancer Activity

A study investigating the cytotoxic effects of quinoxaline derivatives found that certain analogs exhibited significant activity against cancer cell lines with minimal cytotoxicity on normal cells . The study utilized various concentrations to determine the IC50 values, revealing that these compounds could effectively inhibit tumor growth.

3.2 Antimicrobial Efficacy

In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values indicating effective bacterial inhibition . This suggests that this compound may have potential as a new antimicrobial agent.

4. Research Findings Summary Table

Activity Type Tested Compounds Effect Reference
AntimicrobialQuinoxaline derivativesSignificant inhibition against E. coli
AnticancerQuinoxaline analogsIC50 values < 300 µg/mL for HeLa cells
Enzyme InhibitionTyrosinase inhibitorsCompetitive inhibition observed

Scientific Research Applications

Research indicates that compounds similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide possess significant biological activities, including:

  • Anti-inflammatory properties : The compound may inhibit pathways involved in inflammation.
  • Anticancer properties : Studies show that quinoxaline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Potential Applications in Drug Development

Given its structural characteristics, this compound could be explored for:

  • Cancer Therapy : Its ability to modulate biological pathways involved in cancer progression makes it a candidate for anticancer drug development.
  • Neurodegenerative Disorders : The compound's interaction with mitochondrial functions suggests potential applications in treating diseases like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the anticancer properties of quinoxaline derivatives similar to this compound:

  • A study demonstrated that various quinoxaline derivatives exhibited significant growth inhibition against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity .
  • Another investigation focused on the synthesis of methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, which showed selective targeting capabilities toward cancerous cells, suggesting that modifications in the side chains could enhance biological activity without compromising efficacy .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-13-8-9-14(10-17(13)28(26,27)22(2)3)21-18(24)12-23-16-7-5-4-6-15(16)20-11-19(23)25/h4-11H,12H2,1-3H3,(H,21,24)

InChI Key

USKRCXAJLLKQDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)S(=O)(=O)N(C)C

Origin of Product

United States

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